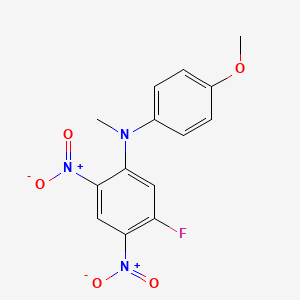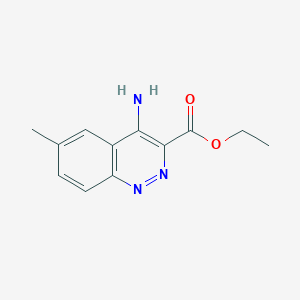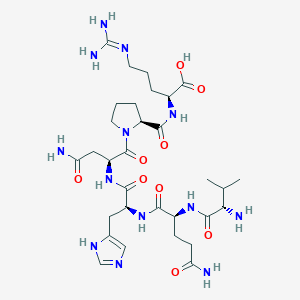
L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- is a complex peptide composed of several amino acids. This compound is notable for its involvement in various biochemical processes, particularly those related to nitric oxide production, immune response, and protein synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into bacterial or yeast cells, which then express the peptide. The peptide is subsequently purified from the culture medium.
化学反応の分析
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the histidine and proline residues.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide, as well as various analogs with substituted amino acids.
科学的研究の応用
L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and immune response.
作用機序
The compound exerts its effects primarily through the production of nitric oxide, a potent vasodilator. Nitric oxide is synthesized from L-Arginine by the enzyme nitric oxide synthase. This process involves the oxidation of L-Arginine to produce nitric oxide and L-citrulline. The nitric oxide then activates guanylate cyclase, leading to the production of cyclic GMP, which causes vasodilation and improved blood flow .
類似化合物との比較
Similar Compounds
L-Arginine: A precursor to nitric oxide, involved in similar biochemical pathways.
L-Glutamine: Important for immune function and protein synthesis.
L-Histidine: Precursor to histamine, involved in immune response.
Uniqueness
L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- is unique due to its specific sequence of amino acids, which confers distinct biochemical properties and potential therapeutic applications. Its ability to produce nitric oxide and modulate immune responses makes it particularly valuable in medical research .
特性
CAS番号 |
212247-59-1 |
|---|---|
分子式 |
C31H51N13O9 |
分子量 |
749.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C31H51N13O9/c1-15(2)24(34)28(50)40-17(7-8-22(32)45)25(47)42-19(11-16-13-37-14-39-16)26(48)43-20(12-23(33)46)29(51)44-10-4-6-21(44)27(49)41-18(30(52)53)5-3-9-38-31(35)36/h13-15,17-21,24H,3-12,34H2,1-2H3,(H2,32,45)(H2,33,46)(H,37,39)(H,40,50)(H,41,49)(H,42,47)(H,43,48)(H,52,53)(H4,35,36,38)/t17-,18-,19-,20-,21-,24-/m0/s1 |
InChIキー |
GOOCXCXFGSVZHV-WLUSOVMFSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


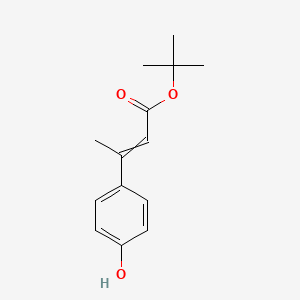
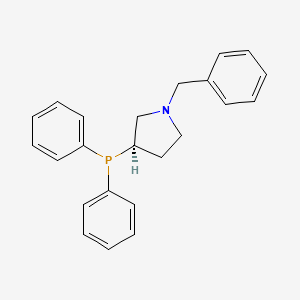
![4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine](/img/structure/B14240140.png)

![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
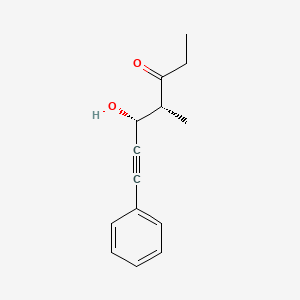
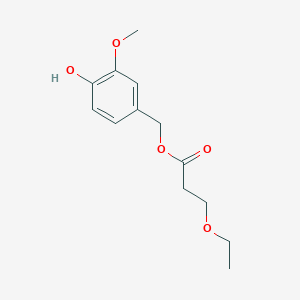
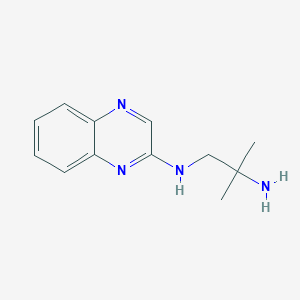
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
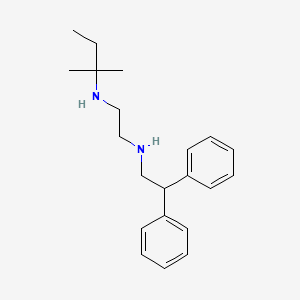
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
